Stigmastan-3beta-ol

Description

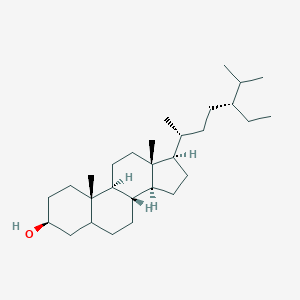

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-KZXGMYDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051835 |

Source

|

| Record name | Stigmastan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19466-47-8, 83-45-4 |

Source

|

| Record name | Stigmastan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C |

Source

|

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Biological Systems

Occurrence in Terrestrial Plant Species

Stigmastan-3-beta-ol is a phytosterol found in numerous terrestrial plants. contaminantdb.ca It often co-occurs with other phytosterols (B1254722) like sitosterol (B1666911), stigmasterol (B192456), and campesterol. Research has identified its presence in various parts of plants, including leaves, stems, and roots.

For instance, Stigmastan-3-beta-ol has been reported in Festuca argentina and rice (Oryza sativa). nih.gov It has also been identified in Clerodendrum viscosum, a plant from the Verbenaceae family. researchgate.net Furthermore, it is a known constituent of various vegetables, legumes, nuts, and seeds. nih.govwikipedia.org The compound is also found in plants such as Calendula officinalis and Calycanthus floridus. thegoodscentscompany.com Research on Mukia javanica, a relative of the cucumber, has also detected the presence of stigmastane (B1239390) derivatives. researchgate.net

Table 1: Terrestrial Plant Species Containing Stigmastan-3-beta-ol

| Plant Species | Family | Part(s) Where Found |

|---|---|---|

| Festuca argentina | Poaceae | Not specified |

| Oryza sativa (Rice) | Poaceae | Not specified |

| Clerodendrum viscosum | Verbenaceae | Whole plant |

| Calendula officinalis | Asteraceae | Not specified |

| Calycanthus floridus | Calycanthaceae | Not specified |

Distribution in Marine Organisms

The distribution of Stigmastan-3-beta-ol extends to the marine environment, where it has been identified in various organisms. It has been found in the gill filaments of Bathymodiolus, a genus of deep-sea mussels. ebi.ac.uk

Studies on marine algae have also revealed the presence of stigmastane-type sterols. For example, the green algae Caulerpa racemosa has been shown to contain various stigmastane derivatives. mdpi.com Research on zooxanthellae, the symbiotic algae that live within many marine invertebrates, has shown that these algae can synthesize a variety of sterols. nih.govresearchgate.net While direct synthesis of Stigmastan-3-beta-ol by all zooxanthellae is not confirmed, the presence of a diverse range of sterols in these organisms suggests the potential for its formation. The analysis of Antarctic marine benthic invertebrates has also documented the presence of 5α-colestan-3β-ol, a related stanol. tdx.cat

Table 2: Marine Organisms with Reported Presence of Stigmastan-3-beta-ol or Related Stanols

| Organism | Type | Specific Compound/Derivative |

|---|---|---|

| Bathymodiolus sp. | Deep-sea mussel | 3β-stigmastan-3-ol |

| Caulerpa racemosa | Green algae | Stigmastane derivatives |

Presence and Role in Fungal Metabolites

Stigmastan-3-beta-ol and its derivatives have been identified as metabolites in various fungi. For instance, research on the endophytic fungus Aspergillus terreus led to the isolation of several stigmastane compounds, including stigmast-4-ene-3-one. researchgate.net Another study on the endophytic fungus Periconia pseudobyssoides also isolated stigmastane-related compounds like 6β-hydroxystigmast-4-en-3-one. researchgate.net

The pathogenic fungus Phytophthora cactorum, which requires an external source of sterols for its life cycle, can accumulate and metabolize certain sterols. nih.gov While this particular study focused on other sterols, it highlights the importance of sterol uptake and modification in fungi. Ergosterol (B1671047) is a primary sterol in many fungi, but the presence of other phytosterols and their metabolic products, including stigmastanes, is not uncommon. researchgate.net

Table 3: Fungi Producing Stigmastan-3-beta-ol or Related Compounds

| Fungal Species | Type | Compound Isolated |

|---|---|---|

| Aspergillus terreus | Endophytic fungus | Stigmast-4-ene-3-one |

Detection in Animal Tissues and Dietary Contexts

Stigmastan-3-beta-ol has been detected in various animal tissues, primarily as a result of dietary intake. Since animals cannot synthesize phytosterols, their presence in tissues is directly linked to the consumption of plants or other organisms containing these compounds.

The Human Metabolome Database indicates that Stigmastan-3-beta-ol can be found in human skeletal muscle, blood, and feces. contaminantdb.canih.gov Its cellular locations are widespread, including the cytoplasm, endoplasmic reticulum, and mitochondria. nih.gov

A study on the butterfly Morpho peleides identified a mixture of sterols, including stigmastan-3β-ol, in their diet (leaves), larval tissues, and excreta. researchgate.net This demonstrates the passage of this compound through the food chain. The study noted that the butterfly larvae consumed and excreted significant amounts of a sterol mixture containing stigmastan-3β-ol. researchgate.net

Table 4: Detection of Stigmastan-3-beta-ol in Animal Tissues and Dietary Contexts

| Animal | Tissue/Context | Finding |

|---|---|---|

| Human | Skeletal muscle, blood, feces | Presence detected |

Biosynthesis and Metabolic Pathways of Stigmastan 3beta Ol

Endogenous Biosynthetic Routes in Plants

The formation of Stigmastan-3beta-ol in plants is not a primary biosynthetic endpoint but rather a result of the metabolism of other major phytosterols (B1254722). The overarching pathway for all plant sterols begins with the mevalonate (B85504) (MVA) pathway, which produces the universal precursor, squalene (B77637). nih.gov

Key Enzymatic Steps in Sterol Biosynthesis Pathways

The journey from squalene to the diverse array of plant sterols is a multi-step enzymatic cascade. A pivotal moment in this pathway is the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), a reaction catalyzed by cycloartenol synthase. frontiersin.org This marks the entry point into the intricate network of sterol synthesis. Following this, a series of modifications, including demethylations, isomerizations, and reductions, are carried out by a host of enzymes to produce the primary phytosterols.

Key enzymes in this process include sterol methyltransferases (SMT1 and SMT2), which are responsible for the C-24 alkylation that distinguishes many plant sterols from cholesterol. nih.govslu.se SMT1 and SMT2 catalyze the addition of one and two methyl groups, respectively, to the sterol side chain. frontiersin.org Another crucial family of enzymes is the cytochrome P450 monooxygenases, such as CYP710A, which introduces a double bond at the C-22 position to convert β-sitosterol into stigmasterol (B192456). nih.govresearchgate.net

While not a direct product of the main pathway, this compound is formed through the saturation of the double bonds present in its precursor sterols.

Precursor Sterol Metabolism (e.g., Beta-Sitosterol (B1209924), Stigmasterol)

This compound is primarily formed through the reduction of the double bonds in the B-ring (Δ5) and the side chain (Δ22, if present) of its unsaturated precursors, β-sitosterol and stigmasterol. rjpbcs.com β-sitosterol, a major phytosterol, can be converted to this compound through the saturation of its C5-C6 double bond. Stigmasterol, which possesses an additional double bond at C22-C23, would require the reduction of both double bonds to yield this compound. This conversion is a critical step, as the saturation of these bonds alters the molecule's physical properties and biological activity. The accumulation of stigmasterol, for instance, has been observed as a response to pathogenic microbe infection in plants like Arabidopsis thaliana. nih.gov

Interactive Table 1: Key Precursor Sterols and their Conversion to this compound

| Precursor Sterol | Key Structural Difference from this compound | Necessary Reaction |

| β-Sitosterol | Double bond at C5-C6 | Reduction of the C5-C6 double bond |

| Stigmasterol | Double bonds at C5-C6 and C22-C23 | Reduction of both the C5-C6 and C22-C23 double bonds |

| Campesterol | Double bond at C5-C6 and a methyl group at C24 | Reduction of the C5-C6 double bond |

Microbial Biotransformation and Synthesis

Microorganisms play a significant role in the transformation of phytosterols. Various bacteria, including species from the genera Mycobacterium, are known to degrade the side chain of sterols like β-sitosterol. google.comresearchgate.net This process is of industrial importance for the production of steroid drug precursors like androstenedione (B190577) (AD) and androstadienedione (ADD). google.comresearchgate.net During this microbial degradation, the sterol nucleus is often modified, which can include the saturation of double bonds.

While the primary focus of industrial microbial biotransformation is often the production of other steroids, the conversion of phytosterols to their corresponding stanols, such as this compound, can occur as an intermediate or side reaction. For instance, some Rhodococcus strains can convert β-sitosterol to stigmast-4-ene-3-one, an intermediate that could potentially be further reduced to this compound. researchgate.net The intestinal microflora in mammals can also metabolize stigmasterol to a 5beta-H stanol. researchgate.net

Metabolism and Fate in Mammalian Systems

In mammals, phytosterols and their saturated counterparts, phytostanols, are poorly absorbed compared to cholesterol.

Intestinal Absorption and Systemic Distribution

The intestinal absorption of this compound, like other phytostanols, is very low. pan.olsztyn.pl Healthy individuals typically absorb less than 5-6% of dietary phytosterols. pan.olsztyn.pl This limited absorption is due to the action of the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, in the enterocytes. pan.olsztyn.plmdpi.com These transporters actively pump phytosterols and phytostanols from the intestinal cells back into the lumen, preventing their entry into the bloodstream. pan.olsztyn.plmdpi.com

Of the small amount that is absorbed, this compound is incorporated into chylomicrons and transported to the liver. mdpi.comnih.gov In the bloodstream, it is primarily carried within LDL particles. nih.gov

Hepatic Processing and Elimination

Once in the liver, this compound is efficiently secreted into the bile, a process also mediated by the ABCG5 and ABCG8 transporters. mdpi.comoregonstate.edu The rate of phytosterol and phytostanol secretion into bile is significantly higher than that of cholesterol. oregonstate.edu This rapid hepatic elimination further contributes to the low systemic levels of this compound.

Unabsorbed this compound, along with that which is secreted back into the intestine via bile, is eventually excreted in the feces. pan.olsztyn.pl Some studies suggest that intestinal bacteria can metabolize stigmasterol, a precursor, into 5β-stanols. researchgate.net

Interactive Table 2: Comparison of Mammalian Handling of Cholesterol and this compound

| Process | Cholesterol | This compound |

| Intestinal Absorption Efficiency | Relatively high (around 33% in some studies) nih.gov | Very low (generally under 5-6%) pan.olsztyn.pl |

| Key Efflux Transporter | ABCG5/ABCG8 | ABCG5/ABCG8 pan.olsztyn.plmdpi.com |

| Hepatic Secretion into Bile | Secreted | More rapidly secreted than cholesterol oregonstate.edu |

| Primary Route of Elimination | Fecal excretion | Fecal excretion pan.olsztyn.pl |

Biological Activities and Physiological Roles of Stigmastan 3beta Ol

Modulation of Lipid Homeostasis and Cardiovascular Health

Stigmastan-3beta-ol plays a crucial role in managing lipid levels within the body, which is fundamental to cardiovascular health. Its effects are multifaceted, involving the direct inhibition of cholesterol uptake from the diet and subsequent influences on the body's own lipid management systems.

The primary and most well-documented biological activity of this compound is its ability to reduce the intestinal absorption of dietary cholesterol. This action is rooted in its physicochemical properties within the digestive tract. In the intestinal lumen, dietary fats and cholesterol are incorporated into mixed micelles, which are microscopic aggregates formed with bile salts that transport these lipids to the intestinal wall for absorption. nih.gov

This compound, being structurally similar to cholesterol but absorbed to a much lesser extent, effectively competes with cholesterol for limited space within these micelles. nih.govnih.gov This competition leads to the displacement of cholesterol from the micelles. As a result, a smaller amount of cholesterol is solubilized and presented to the intestinal brush border membrane for absorption, and a larger amount is excreted from the body in the feces. nih.gov This mechanism of competitive inhibition is a major determinant of the cholesterol-lowering effect of this compound. nih.gov Studies have shown that sitostanol (B1680991), when presented in a bioavailable form like lecithin (B1663433) micelles, can potently reduce cholesterol absorption. researchgate.net

The body maintains a balance between cholesterol absorbed from the diet and cholesterol produced internally (endogenously), primarily in the liver. A reduction in dietary cholesterol absorption often triggers a compensatory increase in endogenous cholesterol synthesis. However, the influence of this compound on this process is not straightforward.

Research using Caco-2 cells, a model for the intestinal wall, has suggested that β-sitosterol (a closely related plant sterol) can decrease cholesterol synthesis by reducing the activity and gene expression of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.net Conversely, a clinical study in hypercholesterolemic men who consumed a diet enriched with sitostanol-containing phytosterols (B1254722) found a significant reduction in LDL-cholesterol without a corresponding significant change in the rates of de novo cholesterol synthesis. nih.gov This suggests that the primary mechanism for plasma cholesterol reduction by this compound is the inhibition of absorption, with a lesser or negligible effect on compensatory endogenous synthesis. nih.gov

By effectively reducing the absorption of dietary cholesterol, this compound has a direct and favorable impact on plasma lipid profiles. The most significant effect is a reduction in low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol."

A controlled dietary study in hypercholesterolemic men demonstrated that a diet containing 1.7 g/day of phytosterols, including sitostanol, resulted in a 24.4% decrease in LDL-cholesterol concentrations after 30 days. nih.gov A meta-analysis of numerous trials further solidified this finding, concluding that a daily consumption of 2 grams of plant stanols or sterols can decrease LDL-C levels by approximately 10%. nih.gov Typically, this reduction in LDL-C occurs without significantly affecting the levels of high-density lipoprotein cholesterol (HDL-C) or triglycerides. nih.gov

Effects of this compound (Sitostanol) on Plasma Lipid Profiles

This table summarizes findings from clinical research on the impact of sitostanol consumption on key cardiovascular health markers.

| Lipid Parameter | Observed Effect | Source |

|---|---|---|

| Low-Density Lipoprotein (LDL) Cholesterol | -10% to -24.4% | nih.govnih.gov |

| Total Cholesterol (TC) | Significant Reduction | nih.gov |

| High-Density Lipoprotein (HDL) Cholesterol | No Significant Change | nih.gov |

| Triglycerides (TG) | No Significant Change | nih.gov |

Anti-inflammatory Actions

Beyond its role in lipid metabolism, emerging research indicates that this compound and its precursor, β-sitosterol, possess anti-inflammatory properties. These actions are mediated through the modulation of key signaling pathways and the suppression of inflammatory molecules.

A central pathway in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov When activated by stimuli such as bacterial lipopolysaccharide (LPS), the NF-κB pathway triggers the transcription of numerous genes responsible for producing pro-inflammatory proteins. nih.govdiscovmed.com

The suppression of inflammatory pathways by β-sitosterol translates into a reduced production of specific pro-inflammatory mediators. These mediators include cytokines, which are signaling proteins that orchestrate the inflammatory response, and enzymes that synthesize inflammatory molecules.

Research has shown that β-sitosterol can inhibit the production and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.net Furthermore, it has been found to suppress the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing prostaglandins (B1171923) and nitric oxide, respectively, during inflammation. nih.govresearchgate.net

Inhibitory Effects of β-Sitosterol on Pro-inflammatory Mediators

This table details the specific inflammatory molecules that are suppressed by β-sitosterol, the precursor to this compound.

| Mediator Class | Specific Mediator | Observed Effect | Source |

|---|---|---|---|

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression & Secretion | nih.govnih.govresearchgate.net |

| Interleukin-6 (IL-6) | Reduced Expression & Secretion | nih.govnih.govresearchgate.net | |

| Interleukin-1β (IL-1β) | Reduced Secretion | nih.gov | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Reduced Expression | nih.govresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced Expression | nih.gov |

Antioxidant Properties

While direct and extensive research on the antioxidant properties of this compound is specific, the activities of structurally similar phytosterols, such as stigmasterol (B192456), provide significant insights into its potential mechanisms. The antioxidant capabilities of these compounds are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS).

The fundamental mechanism by which phytosterols may exert their antioxidant effect is through free radical scavenging. Free radicals are unstable molecules with unpaired electrons that can cause a cascade of damage to cellular components, including lipids, proteins, and DNA. The structure of compounds like stigmasterol allows them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. This process is a common mechanism for many natural antioxidants. The antioxidant activity of stigmasterol has been noted for its ability to suppress intracellular oxidative stress. researchgate.net

Potential free radical scavenging mechanisms can be categorized as:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity.

Single Electron Transfer (SET): This process involves the antioxidant donating an electron to the free radical.

The effectiveness of these mechanisms is often influenced by the molecular structure of the antioxidant compound.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. Research on stigmasterol has demonstrated its capacity to protect against oxidative stress-induced cell death. ijpsr.info Pretreatment with stigmasterol has been shown to maintain normal levels of ROS within cells, thereby preventing apoptosis (programmed cell death) triggered by oxidative damage. ijpsr.info

Furthermore, stigmasterol has been observed to enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). researchgate.net It can also upregulate the expression of protective proteins like B-cell lymphoma 2 (Bcl-2), which is an anti-apoptotic protein. ijpsr.info These actions collectively contribute to the cellular defense against oxidative stress, suggesting that this compound may possess similar protective capabilities. The suppression of oxidative stress is a key factor in the neuroprotective activities attributed to stigmasterol. researchgate.net

Table 1: Research Findings on the Antioxidant-Related Activities of Structurally Similar Phytosterols

| Compound | Model System | Key Findings |

|---|---|---|

| Stigmasterol | Human Neuronal Cells (SH-SY5Y) | Prevented oxidative stress-induced cell death by maintaining ROS levels. ijpsr.info |

| Stigmasterol | Human Neuronal Cells (SH-SY5Y) | Increased expression of the anti-apoptotic protein Bcl-2. ijpsr.info |

Antimicrobial Activities

This compound has been identified as a sterol with antimicrobial properties. medchemexpress.com Research into its specific spectrum of activity, as well as that of closely related phytosterols, has provided evidence for its potential use against various microbial pathogens.

Studies have been conducted on the antibacterial effects of phytosterols isolated from natural sources. For instance, β-Sitosterol (Stigmast-5-en-3β-ol), a compound structurally very similar to this compound, has demonstrated notable activity against a range of bacteria. In one study, β-Sitosterol isolated from honeybee propolis was active against several bacterial species, including Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Klebsiella pneumoniae. ijpsr.info The minimum inhibitory concentration (MIC) values for these bacteria ranged from 12.5 to 25 μg/mL, indicating significant antibacterial potency. ijpsr.info The proposed mechanism for this action is the disruption of the bacterial cell membrane. ijpsr.info

The antifungal potential of this compound and related compounds has also been investigated. The aforementioned study on β-Sitosterol from honeybee propolis also revealed activity against the fungal species Candida krusei, with a minimum fungicidal concentration (MFC) of 50 μg/mL. ijpsr.info The ability of these sterols to interfere with the fungal cell membrane, which contains ergosterol (B1671047) (a sterol similar in structure to phytosterols), is a likely mechanism of their antifungal action. This interference can lead to increased membrane permeability and ultimately, cell death.

Table 2: Summary of Antimicrobial Research on a Structurally Similar Phytosterol (β-Sitosterol)

| Microorganism | Type | Activity Observed | MIC/MFC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Active | 25.0 (MIC) |

| Bacillus subtilis | Bacterium | Active | 12.5 (MIC) |

| Streptococcus pyogenes | Bacterium | Active | 12.5 (MIC) |

| Klebsiella pneumoniae | Bacterium | Active | 25.0 (MIC) |

| Shigella dysenteriae | Bacterium | Active | 12.5 (MIC) |

Potential Anti-cancer Research Perspectives

Emerging research on phytosterols, including those structurally related to this compound, has highlighted their potential as candidates for anti-cancer drug research. These compounds have been shown to exhibit cytotoxic and antiproliferative effects on various cancer cell lines.

Stigmast-5-en-3-ol, isolated from the soft coral Dendronephthya gigantea, demonstrated prominent antiproliferative effects on human leukemia (HL-60) and human breast cancer (MCF-7) cells. nih.gov The IC₅₀ values were reported as 37.82 and 45.17 μg/mL for HL-60 and MCF-7 cells, respectively. nih.gov The mechanism of action appears to be the induction of apoptosis, as evidenced by an increase in apoptotic body formation and DNA damage in the cancer cells. nih.gov This apoptotic effect was found to be mediated through the mitochondria-dependent pathway, characterized by an increased expression of Bax and caspases, and a decrease in Bcl-xL levels. nih.gov

Furthermore, research on stigmasterol has shown that it can inhibit the growth and proliferation of cancer cells through various mechanisms, including the inhibition of the Akt/mTOR signaling pathway and the induction of both apoptosis and autophagy. mdpi.com Derivatives of stigmasterol have also been synthesized and have shown improved cytotoxic activity against breast cancer cell lines compared to the parent compound. nih.gov These findings suggest that this compound and its derivatives could be promising areas for future anti-cancer research, focusing on their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.

Inhibition of Cellular Proliferation and Viability

This compound and its precursor, β-sitosterol, have demonstrated significant inhibitory effects on the proliferation and viability of various cell types, particularly cancer cells. Research has shown that β-sitosterol can suppress the growth of human solid tumors, including colon and breast cancers, as well as leukemic cells. nih.gov It has also been found to inhibit the proliferation of lung cancer cells in a manner that is dependent on both dose and time. e-century.us

One of the underlying mechanisms for this anti-proliferative effect is the induction of cell cycle arrest. In a study on bovine preadipocytes, β-sitosterol was found to inhibit the transition of the cell cycle from the G2 to the M phase. tandfonline.com This arrest was achieved by downregulating the expression of a key cell cycle protein, CCNB1, which is essential for the G2/M transition. tandfonline.com Further studies have indicated that β-sitosterol can inhibit the expression of proteins like proliferating cell nuclear antigen (PCNA), which is critical for DNA replication and repair in cancer cells. nih.gov

The effects are not limited to cancer cells; high concentrations of β-sitosterol have also been shown to have cytotoxic properties and reduce the viability of normal human endothelial cells in vitro. nih.gov

| Cell Line/Model | Observed Effect | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Human Leukemic U937 Cells | Inhibited proliferation | Concentration-dependent cytotoxicity | nih.gov |

| Bovine Preadipocytes | Inhibited proliferation | Induced cell cycle arrest at G2/M phase by suppressing CCNB1 expression | tandfonline.com |

| Human Lung Cancer Cells (A549, H1975) | Inhibited proliferation | Time- and dose-dependent inhibition | e-century.us |

| Human Colon Cancer Cells (COLO 320D) | Inhibited growth | Inhibited expression of PCNA antigen | nih.gov |

| Human Endothelial Cells (HAAE-2) | Reduced viability | Demonstrated strong cytotoxic properties | nih.gov |

Induction of Apoptosis Mechanisms

A primary mechanism through which this compound and related phytosterols exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Studies have consistently shown that β-sitosterol is a potent inducer of apoptosis across a range of cancer cell lines.

The apoptotic process initiated by β-sitosterol involves multiple cellular pathways. A key element is the activation of caspases, a family of protease enzymes that execute the apoptotic process. Research on human breast cancer cells (MDA-MB-231) revealed that β-sitosterol activates both the extrinsic pathway (initiator caspase-8) and the intrinsic, or mitochondrial, pathway (initiator caspase-9). spandidos-publications.com Both pathways converge to activate the executioner caspase, caspase-3. spandidos-publications.com The activation of caspase-3 has been observed in various cancer types, including leukemic, breast, and colon cancer cells. nih.govspandidos-publications.comdovepress.com

The intrinsic pathway is further regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. β-sitosterol has been shown to shift the balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio and down-regulating the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This leads to the release of cytochrome C from the mitochondria, a critical step in activating caspase-9 and the subsequent apoptotic cascade. nih.gov

| Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|

| Human Leukemic U937 Cells | Activation of caspase-3, induction of Bax/Bcl-2 ratio | nih.gov |

| Human Breast Cancer Cells (MDA-MB-231) | Activation of caspases-8, -9, and -3 | spandidos-publications.com |

| Human Breast Cancer Cells (MCF7) | Upregulation of caspase-9 and caspase-3 mRNA expression | dovepress.com |

| Human Lung Cancer Cells | Significant promotion of apoptosis | e-century.us |

| Hepatocellular Carcinoma Cells (HepG2) | Activation of mitochondria-controlled and death receptor-controlled pathways | nih.gov |

Neuroprotective Research Implications

Beyond its anti-cancer activities, this compound and related phytosterols have emerged as compounds with significant neuroprotective potential. Research suggests these molecules may offer therapeutic benefits for a variety of neurological and neurodegenerative conditions. texilajournal.com

One area of investigation is in ischemic stroke. In a mouse model of cerebral ischemia/reperfusion injury, β-sitosterol treatment was found to reduce the volume of cerebral infarction, decrease brain edema, and alleviate neurological dysfunction. nih.gov These protective effects were linked to the inhibition of neuronal apoptosis and a reduction in endoplasmic reticulum stress caused by cholesterol accumulation after the stroke. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, β-sitosterol has shown promise. Studies using a transgenic mouse model of Alzheimer's disease demonstrated that treatment with β-sitosterol improved spatial learning and memory, and significantly reduced the burden of amyloid-β plaques, a key pathological hallmark of the disease. Further research points to its ability to reduce neuroinflammation by modulating antioxidant signaling pathways, such as the NRF-2/KEAP-1 pathway, which helps protect neuronal cells from oxidative damage. texilajournal.comtexilajournal.com It has also been explored for its potential in managing neurodegenerative complications associated with diabetes. nih.gov

Role in Plant Physiology

In plants, this compound and other phytosterols are fundamental components of cellular membranes. nih.govmdpi.com They play a structural role analogous to that of cholesterol in animal cell membranes. These sterols integrate into the lipid bilayer of the plasma membrane and organellar membranes, where they modulate key physical properties. nih.govnih.gov

The presence and composition of sterols like β-sitosterol influence membrane fluidity, permeability, and stability. nih.gov By interacting with phospholipids (B1166683) and sphingolipids, they contribute to the formation of specialized membrane microdomains, often called lipid rafts, which are involved in organizing cellular processes, including transmembrane signal transduction. nih.gov The specific ratio of different sterols, such as β-sitosterol and stigmasterol, can affect membrane properties and the function of membrane-bound proteins. nih.gov

Phytosterols, including this compound's precursor β-sitosterol, play a crucial role in how plants adapt to environmental challenges. The composition of sterols in plant membranes often changes in response to various abiotic stresses. nih.gov

For instance, an increase in the content of major sterols like β-sitosterol has been observed in plants subjected to drought stress. nih.gov This alteration is believed to help maintain membrane integrity and function under water-deficient conditions. Similarly, the regulation of sterol synthesis is a part of the plant response to stresses such as extreme temperatures (both high and low), high salinity, and UV-B radiation. nih.gov Studies have shown that the exogenous application of β-sitosterol can enhance the tolerance of plants to these abiotic stresses, promoting growth and reducing stress-related damage. nih.gov

This compound and other phytosterols serve as essential metabolic precursors for the biosynthesis of certain plant hormones, most notably the brassinosteroids. nih.gov Brassinosteroids are a class of steroid hormones that regulate a wide array of physiological processes in plants, including cell division, elongation, differentiation, and responses to environmental cues. nih.govmdpi.com

The biosynthetic pathway for brassinosteroids utilizes phytosterols as a starting point. Specifically, β-sitosterol is a known precursor for the synthesis of C29-brassinosteroids. mdpi.com Through a series of enzymatic reactions, the core structure of β-sitosterol is modified to produce various active brassinosteroid hormones. mdpi.com This precursor role highlights the integral link between sterol metabolism and the hormonal signaling networks that govern plant growth and development.

Mechanisms of Biological Action

Interaction with Biological Membranes

As a core component of its biological activity, Stigmastan-3beta-ol directly interacts with the lipid bilayers of cell membranes, influencing their physical properties.

Influence on Membrane Fluidity and Permeability

The structure of a sterol is a key determinant of its effect on membrane fluidity and permeability. ontosight.aifrontiersin.org Generally, sterols insert themselves into the phospholipid bilayer, where they modulate the packing of acyl chains. nih.gov At physiological temperatures, this typically leads to an increase in membrane order and rigidity, and a corresponding decrease in permeability to water and small solutes. nih.govstudymind.co.uk

While direct studies on this compound are limited, research on its close structural analogs provides significant insight. Phytosterols (B1254722) with a saturated side chain, such as stigmastanol (B1215173) (the 5α-isomer of this compound), are known to increase the order of the lipid bilayer. researchgate.net This ordering or "condensing" effect makes the membrane more rigid and less permeable. nih.govresearchgate.net In contrast, stigmasterol (B192456), which has a double bond in its side chain at position C22, is less effective at ordering the membrane and can even increase its permeability. researchgate.netmdpi.com The absence of this double bond in this compound suggests its effects are more aligned with those of cholesterol and stigmastanol, promoting a more ordered and less permeable membrane state. researchgate.net Sterols like this compound are considered "membrane dynamics regulators," helping to maintain membrane integrity under varying conditions. mdpi.com

Table 1: Comparative Effects of Different Sterols on Membrane Properties

| Sterol | Key Structural Feature | Effect on Membrane Order | Effect on Permeability |

| Cholesterol | Saturated side chain | Increases | Decreases |

| This compound (inferred) | Saturated side chain | Increases | Decreases |

| Stigmasterol | Double bond at C22 | Weaker ordering effect, can decrease order | Increases |

| β-Sitosterol | Saturated side chain with ethyl group | Increases (less effective than cholesterol) | Decreases |

Sterol-Phospholipid Interactions

The interaction between sterols and phospholipids (B1166683) is fundamental to the structure and function of the cell membrane. researchgate.net These interactions are primarily driven by van der Waals forces between the rigid sterol ring system and the flexible acyl chains of phospholipids, as well as hydrogen bonding between the sterol's 3β-hydroxyl group and the phospholipid headgroup. The incorporation of phytosterols into phospholipid monolayers has been shown to increase their condensation. researchgate.net

The specific structure of the sterol side chain influences the strength and nature of these interactions. The presence of an additional ethyl group at C24 in phytosterols like this compound can make them less flexible when interacting with phospholipids compared to cholesterol. mdpi.com However, this can also enhance van der Waals interactions, leading to denser membrane packing. mdpi.com Studies on mixed Langmuir monolayers have shown that phytosterols have a higher affinity for phosphatidylcholines over phosphatidylethanolamines and interact more strongly with phospholipids that have longer, saturated acyl chains. researchgate.net The interaction of sterols with phospholipids is also crucial for the formation of specialized membrane microdomains known as lipid rafts, which are important hubs for cell signaling. frontiersin.org

Specific Protein Binding and Enzyme Modulation

Beyond its structural role in membranes, this compound and its analogs can directly interact with and modulate the function of intracellular proteins and enzymes, particularly those involved in lipid metabolism.

Binding to Proteins Involved in Lipid Metabolism

Several proteins are involved in the transport and metabolism of lipids within the cell, and phytosterols have been shown to bind to some of these key players.

Sterol Carrier Proteins (SCPs): These proteins are responsible for the intracellular transport of sterols and fatty acids. researchgate.netplos.org Studies on the sterol carrier protein from the insect Spodoptera litura (SlSCPx-2) have demonstrated that it can bind with high affinity to various sterols, including stigmasterol. researchgate.netplos.org This suggests that related proteins in other organisms may also bind this compound to facilitate its transport within the cell.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): This nuclear receptor is a major regulator of lipid metabolism. Molecular docking studies have indicated that stigmasterol exhibits a strong binding affinity for PPAR-α. biochemjournal.com This interaction suggests a potential mechanism by which these phytosterols can influence the expression of genes involved in fatty acid oxidation and triglyceride metabolism. biochemjournal.com

Fatty Acid Binding Protein 5 (FABP5): Stigmasterol has been identified as a potential regulator of FABP5. nih.govspandidos-publications.com FABPs are involved in the uptake and intracellular trafficking of fatty acids. Molecular docking has shown a strong binding affinity between stigmasterol and FABP5, suggesting a role in modulating fatty acid metabolism within the cell. nih.gov

Table 2: Predicted Binding Affinities of Stigmasterol with Lipid Metabolism Proteins

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Outcome | Reference |

| PPAR-α | -8.1 | MET 220 | Regulation of triglyceride metabolism | biochemjournal.com |

| CYP7A1 | -8.7 | ASN 126 | Regulation of cholesterol excretion | biochemjournal.com |

| FABP5 | Strong (not quantified) | Not specified | Modulation of fatty acid metabolism | nih.govspandidos-publications.com |

Modulation of Key Enzymatic Activities (e.g., Sterol Δ24-Reductase)

Phytosterols can act as inhibitors or modulators of key enzymes in metabolic pathways.

Sterol Δ24-Reductase (DHCR24): This enzyme catalyzes the final step in cholesterol biosynthesis, the reduction of desmosterol (B1670304) to cholesterol. portlandpress.comresearchgate.net Research has shown that phytosterols containing a double bond at the C-22 position, such as stigmasterol, act as competitive inhibitors of sterol Δ24-reductase. portlandpress.comresearchgate.net This inhibition leads to an accumulation of cholesterol precursors. In contrast, phytosterols with a saturated side chain, like β-sitosterol and campesterol, were found to be inactive in this regard. portlandpress.comresearchgate.net Given that this compound has a saturated side chain, it is not expected to be a direct competitive inhibitor of this enzyme in the same manner as stigmasterol.

Cholesterol 7 Alpha-Hydroxylase (CYP7A1): This is the rate-limiting enzyme in the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination. Molecular docking studies have shown a high binding affinity of stigmasterol for CYP7A1, and treatment of rats with stigmasterol led to an increase in the hepatic expression of CYP7A1. biochemjournal.com This suggests a mechanism for enhancing cholesterol excretion.

HMG-CoA Reductase: Studies in plants have suggested that stigmasterol can inhibit the activity of HMG-CoA reductase, a key rate-limiting enzyme in the sterol biosynthesis pathway. frontiersin.org

Cellular Signaling Pathway Engagement

This compound and related phytosterols can influence cellular function by engaging with and modulating complex signaling pathways.

One of the key pathways influenced by phytosterols is regulated by the Liver X Receptor (LXR) , a nuclear receptor that plays a central role in cholesterol homeostasis. Stigmasterol has been shown to act as an LXR agonist, activating the receptor and increasing the expression of its target genes, such as ABCA1, which is involved in cholesterol efflux. jci.orgnih.govuky.edu However, some studies suggest that stigmasterol can also promote cholesterol excretion through LXR-independent pathways. nih.govuky.edumdpi.com

Phytosterols can also impact gene expression through epigenetic mechanisms. Studies have found that various phytosterols can inhibit the expression and activity of histone deacetylase (HDAC) enzymes and DNA methyltransferase 1 (DNMT1) . nih.gov By inhibiting these enzymes, which are typically involved in gene silencing, phytosterols can lead to the re-expression of suppressed genes. nih.gov

Furthermore, stigmasterol has been shown to inhibit the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) , a master transcription factor that controls the expression of genes involved in cholesterol synthesis. jci.org In inflammatory contexts, stigmasterol can inhibit the activation of the nuclear factor-κB (NF-κB) pathway, leading to a reduction in the secretion of pro-inflammatory cytokines. mdpi.com It has also been linked to the regulation of G protein-coupled receptor (GPCR) signaling pathways. nih.govspandidos-publications.com

Regulation of Gene Expression (e.g., ABCA1)

This compound and its related compounds are implicated in the regulation of genes involved in cholesterol homeostasis and inflammation. A key target in this regulation is the ATP-binding cassette transporter A1 (ABCA1), a crucial protein for the efflux of cellular cholesterol.

The expression of ABCA1 is transcriptionally controlled by Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors. hirszfeld.plmdpi.com Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter region of target genes, including ABCA1, to enhance their transcription. mdpi.com Certain stigmastane (B1239390) derivatives have been identified as modulators of LXR activity. For instance, synthetic stigmastane derivatives with a hydroxyl group at the C24 position have been shown to act as LXR positive modulators, inducing the expression of LXR target genes like ABCA1 in monocytic cell lines. researchgate.net This suggests that this compound may similarly influence gene expression through LXR activation, thereby promoting cholesterol efflux.

Research on the related phytosterol stigmastanol has also pointed towards a role in upregulating ABCA1 expression, which is a critical step in reverse cholesterol transport. plos.org The upregulation of ABCA1 facilitates the transfer of cholesterol from peripheral cells to high-density lipoprotein (HDL) particles for transport back to the liver. researchgate.net

The table below summarizes research findings on the regulation of gene expression by compounds related to this compound.

| Compound | Target Gene/Protein | Effect | Cell/System | Reference |

| Stigmastane Derivatives | ABCA1, SREBP1c, FASN, SCD1 | Induction of gene expression | U937 monocytic cell line | researchgate.net |

| Stigmasterol | NF-κB | Inhibition | Chondrocytes | biocrick.comchemfaces.com |

| Stigmasterol | PI3K/Akt pathway | Regulation | Tumor cells | frontiersin.org |

| Stigmasterol | RORC | Inhibition | Lung cancer cells | mdpi.com |

Interaction with Signal Transduction Cascades

Signal transduction pathways are the networks through which cells communicate and respond to their environment. This compound and its analogs can modulate these pathways, leading to various physiological effects, including anti-inflammatory and anti-proliferative responses.

One of the most studied pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. Studies on stigmasterol have demonstrated its ability to inhibit the NF-κB pathway. biocrick.comchemfaces.commdpi.com This inhibition is thought to be a primary mechanism behind the anti-inflammatory properties observed for this class of phytosterols. The inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, such as those for cytokines and matrix metalloproteinases. chemfaces.com

Another important signaling pathway potentially influenced by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While direct evidence for this compound is not available, the general involvement of phytosterols in modulating signaling pathways suggests this is a plausible area of interaction. uni-koeln.de

The table below details research findings on the interaction of related compounds with signal transduction cascades.

| Compound | Signaling Pathway | Effect | Cell/System | Reference |

| Stigmasterol | NF-κB | Inhibition | Chondrocytes | biocrick.comchemfaces.com |

| Stigmasterol | PI3K/Akt | Regulation | Tumor cells | frontiersin.org |

| Stigmasterol | Mitochondrial ROS generation | Regulation | Tumor cells | frontiersin.org |

Advanced Research Methodologies and Analytical Approaches

Extraction and Isolation Techniques for Stigmastan-3beta-ol

The initial and critical step in studying this compound is its extraction and isolation from natural sources. The process often begins with the collection and proper identification of the plant material. mdpi.com A voucher specimen is typically deposited in a herbarium for future reference. researchgate.net The plant material is then dried and powdered to increase the surface area for solvent extraction. researchgate.net

A common preliminary step is defatting the plant material using non-polar solvents like n-hexane or petroleum ether to remove lipids, which can interfere with the isolation of target compounds. mdpi.comresearchgate.net Following defatting, the extraction of this compound and other phytosterols (B1254722) is typically achieved using solvents of varying polarities. Maceration with solvents such as acetone/methanol mixtures is a frequently used technique. researchgate.net

Advanced extraction methods like supercritical CO2 extraction and ultrasound-assisted extraction are also employed for their efficiency and ability to isolate bioactive molecules. mdpi.com The crude extract obtained is then subjected to further purification. Column chromatography using silica (B1680970) gel is a standard method for separating different components of the extract. researchgate.net A gradient elution system, with a gradual increase in solvent polarity (e.g., hexane/ethyl acetate (B1210297) mixtures), allows for the separation of fractions containing this compound. researchgate.net Preparative thin-layer chromatography (PTLC) can be used for further purification of the isolated compound. researchgate.net

| Extraction/Isolation Step | Description | Common Solvents/Materials |

| Sample Preparation | Drying and powdering of plant material. researchgate.net | - |

| Defatting | Removal of lipids and fats. mdpi.com | n-Hexane, Petroleum Ether mdpi.com |

| Extraction | Soaking the defatted material to extract compounds. researchgate.net | Acetone, Methanol researchgate.net |

| Fractionation | Separation of the crude extract into fractions. researchgate.net | Silica Gel Column Chromatography researchgate.net |

| Purification | Further isolation of the target compound. researchgate.net | Preparative Thin-Layer Chromatography researchgate.net |

Chromatographic Separation and Quantification in Complex Matrices

Once a crude extract or a partially purified fraction is obtained, chromatographic techniques are essential for the separation and quantification of this compound, especially within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytosterols. researchgate.net It offers good sensitivity and precision for separating compounds like stigmasterol (B192456), campesterol, and β-sitosterol. researchgate.net Nano-LC methods have also been developed for the determination of these sterols in various samples. researchgate.net Anion-exchange HPLC (AEX-HPLC) can be a powerful tool for separating and quantifying components in a mixture, offering baseline peak separation. nih.gov The robustness of an HPLC method can be evaluated by intentionally altering parameters like column temperature, flow rate, and mobile phase pH to monitor the effect on peak resolution and tailing. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable method for the quantitative determination of sterols. researchgate.net This technique, using silica gel plates as the stationary phase and an optimized mobile phase, allows for good separation. researchgate.net Densitometric analysis is then used for quantification. researchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile or derivatized compounds. researchgate.net For sterols, this method can provide unequivocal identification without derivatization, as their mass spectra show a characteristic molecular ion and fragmentation patterns. researchgate.net

| Chromatographic Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Quantification and separation from other sterols. researchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography for separation and quantification. researchgate.net | Quantitative analysis in plant extracts. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. researchgate.net | Identification and quantification based on mass spectra. researchgate.netnih.gov |

Spectroscopic Characterization for Structural Elucidation in Research

After isolation, the definitive identification and structural elucidation of this compound are accomplished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum are used to piece together the molecule's structure. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nih.gov In GC-MS analysis, the mass spectrum of this compound would show a specific pattern of ions that is unique to its structure, aiding in its identification. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show a characteristic absorption band for the hydroxyl (-OH) group. researchgate.net

By combining the data from these spectroscopic methods, researchers can confirm the identity and elucidate the complete three-dimensional structure of this compound. researchgate.netresearchgate.net

In Vitro Experimental Models for Biological Activity Assessment

To investigate the potential biological activities of this compound, a variety of in vitro experimental models are utilized. These models allow for the controlled assessment of the compound's effects on cells and biological molecules outside of a living organism. anmm.org.mx

Common in vitro assays include:

Cytotoxicity Assays: The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines, such as HeLa cells. jpionline.org

Antioxidant Activity Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging activity assay are used to evaluate the antioxidant capacity of a compound. jpionline.orgnih.gov The Ferric Reducing Ability of Plasma (FRAP) assay is another method to measure antioxidant potential. jpionline.org

Enzyme Inhibition Assays: These assays determine if the compound can inhibit the activity of specific enzymes that are targets for disease treatment.

Receptor Binding Assays: These experiments can determine if this compound binds to specific cellular receptors, which can be a mechanism for its biological activity. anmm.org.mx

Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) of the compound against various bacteria and fungi can be determined to assess its antimicrobial properties. nih.gov

These in vitro studies provide the initial evidence of a compound's biological activity and help to elucidate its mechanism of action. anmm.org.mx

In Vivo Animal Models for Physiological and Pharmacological Studies

Following promising in vitro results, in vivo studies using animal models are conducted to evaluate the physiological and pharmacological effects of this compound in a living organism. researchgate.net These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its efficacy and potential toxicity in a whole biological system. nih.gov

The choice of animal model is critical and depends on the specific research question. researchgate.net Common models include mice, rats, rabbits, and guinea pigs. researchgate.netselectscience.net For certain studies, larger animals like dogs, pigs, or non-human primates may be used, particularly if their physiological systems are more comparable to humans for the process being studied. researchgate.netnih.gov

In vivo studies can be designed to investigate a wide range of pharmacological activities, including:

Anti-inflammatory effects

Antihyperlipidemic activity: Triton-induced hyperlipidemic rat models are used to assess the lipid-lowering effects of compounds. journalejmp.com

Neuropharmacological properties researchgate.net

Anticancer activity: Animal models are used to assess the effect of compounds on tumor growth and size. mdpi.com

These preclinical animal studies are a mandatory step in drug development to gather data on the safety and efficacy of a potential therapeutic agent before it can be tested in human clinical trials. selectscience.netresearchgate.net

Computational and In Silico Approaches

In recent years, computational and in silico methods have become increasingly important in drug discovery and development, including the study of natural compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pbbmi.org It is widely used to predict the binding affinity and interaction between a ligand (like this compound) and a target protein or receptor. biochemjournal.com

In the context of this compound research, molecular docking can be used to:

Identify potential molecular targets for the compound.

Elucidate the mechanism of action by visualizing the interactions between the compound and its target.

Predict the binding energy, which gives an indication of the strength of the interaction. mdpi.com For example, studies have docked phytosterols against estrogen receptors to evaluate their potential as anti-breast cancer agents. pbbmi.org The binding energies and interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target protein's active site, are analyzed. biochemjournal.com

These in silico studies can help to prioritize compounds for further experimental testing and provide valuable insights into their potential therapeutic applications. biochemjournal.commdpi.com

Network Pharmacology Analysis

Network pharmacology is a computational approach that investigates the complex interactions between drug compounds, their molecular targets, and the intricate network of biological pathways. This methodology provides a holistic understanding of the mechanisms of action of bioactive molecules. In the context of this compound, network pharmacology studies have been instrumental in elucidating its potential therapeutic effects by identifying its protein targets and the signaling pathways it modulates.

Research employing network pharmacology has indicated that this compound, also referred to as (3beta,5alpha)-Stigmastan-3-ol or β-sitostanol, may exert its biological effects by targeting key proteins involved in metabolic and inflammatory processes. biorxiv.org These computational analyses typically involve screening public databases such as TargetNet, Similarity Ensemble Approach, and Swiss Target Prediction to identify putative protein targets of the compound. biorxiv.org The identified targets are then often mapped onto protein-protein interaction (PPI) networks and analyzed using tools like NetworkAnalyst and Cytoscape to understand their functional relationships and the biological pathways they participate in. biorxiv.org

A study investigating the components of Trikatu, a traditional medicinal formulation, identified this compound as a bioactive phytochemical. biorxiv.org This research highlighted its role in regulating proteins critical for lipid metabolism and bile secretion. biorxiv.org Specifically, Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the farnesoid X receptor (FXR), was identified as a target regulated by this compound, suggesting a role in bile acid homeostasis. biorxiv.org

Further analysis within the same study and others have implicated this compound in the modulation of other significant targets. biorxiv.org These targets are integral to various signaling cascades, including those involved in lipid metabolism and inflammation.

Identified Potential Protein Targets of this compound:

| Target Protein | Gene Symbol | Function | Associated Pathway/Process |

| Retinoid X Receptor Alpha | RXRA | Nuclear receptor that partners with other receptors to regulate gene expression. | Adipocytokine signaling pathway |

| Signal Transducer and Activator of Transcription 3 | STAT3 | Transcription factor involved in cell growth and inflammation. | Adipocytokine signaling pathway |

| Tumor Necrosis Factor | TNF | Pro-inflammatory cytokine. | Adipocytokine signaling pathway |

| Perilipin | PLIN | Protein that coats lipid droplets and is involved in lipolysis. | Lipid metabolism |

| Hormone-sensitive lipase | HSL | Enzyme that mobilizes stored fats. | Lipid metabolism |

| Nuclear Receptor Subfamily 1 Group H Member 4 | NR1H4 | Regulates bile acid synthesis and transport. | Bile secretion |

The network pharmacology approach has also connected this compound to broader biological pathways. The adipocytokine signaling pathway, which is crucial for regulating energy metabolism and inflammation, has been identified as a key pathway modulated by this compound through its interaction with targets like RXRA, STAT3, and TNF. biorxiv.org Furthermore, its influence on perilipin and HSL points towards a direct role in the regulation of lipolysis in adipocytes. biorxiv.org

In silico molecular docking studies have been used to validate the interactions predicted by network pharmacology. These studies have shown stable binding between this compound and its identified target proteins, lending further support to its proposed mechanisms of action. biorxiv.org For instance, molecular docking has corroborated the interaction between β-sitosterol, a structurally similar compound, and targets like Estrogen Receptor 1 (ESR1), which might suggest similar binding potential for this compound. biorxiv.org

It is important to note that much of the network pharmacology data for this compound is derived from studies on complex mixtures or plant extracts. biorxiv.orgmdpi.com Therefore, while these analyses provide valuable insights into its potential bioactivities, further experimental validation focusing solely on the isolated compound is necessary to confirm these findings.

Challenges and Future Directions in Stigmastan 3beta Ol Research

Elucidation of Novel Biosynthetic and Metabolic Pathways

The biosynthesis of Stigmastan-3beta-ol is understood to occur through the reduction of β-sitosterol or the hydrogenation of stigmasterol (B192456). wikipedia.org However, the specific enzymes and regulatory mechanisms governing these transformations in various organisms are not fully elucidated. Future research should focus on identifying and characterizing the reductases and hydrogenases responsible for its synthesis. Investigating the metabolic fate of this compound in different biological systems is also crucial. While it is known to be a metabolite, the downstream pathways and breakdown products are largely unknown. nih.gov Understanding these pathways will provide a more complete picture of its physiological role and potential for bioaccumulation or biotransformation.

Key research questions include:

What are the specific enzymes and genes responsible for the conversion of sitosterol (B1666911) and stigmasterol to this compound in various plant and microbial species?

How are these biosynthetic pathways regulated at the genetic and environmental levels?

What are the primary metabolic products of this compound in mammalian systems, and what are their biological activities?

Comprehensive Characterization of Molecular Targets and Ligand-Receptor Interactions

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. While related phytosterols (B1254722) are known to interact with various receptors and enzymes, the direct binding partners for this compound remain largely uncharacterized. ontosight.ai Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking studies can be employed to identify and validate these interactions. researchgate.net Elucidating the three-dimensional structure of this compound in complex with its receptors will provide invaluable insights into the specific molecular interactions that drive its biological effects. nii.ac.jp

Future research in this area should aim to:

Identify and validate the primary protein targets of this compound in human cells.

Characterize the binding affinity and kinetics of the this compound-receptor interaction.

Determine the structural basis of ligand recognition and receptor activation through X-ray crystallography or cryo-electron microscopy.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Preliminary studies on related phytosterols suggest a range of biological activities, including anti-inflammatory, antioxidant, and cholesterol-lowering effects. ontosight.aichembk.com However, the specific bioactivities of this compound itself are not as well-documented. A systematic screening of this compound against a wide array of biological assays is needed to uncover its full therapeutic potential. For instance, its potential as an endocrine-disrupting compound warrants further investigation. nih.gov There is also potential in exploring its effects on neurological disorders, as derivatives of similar compounds have shown promise in this area. researchgate.net

Areas for future investigation include:

Systematic screening for novel bioactivities, such as anticancer, antiviral, and immunomodulatory effects. mdpi.com

In-depth studies on its potential role in metabolic diseases, cardiovascular health, and neurodegenerative disorders.

Investigation of its potential as a lead compound for the development of new therapeutic agents.

Development of Advanced Analytical and Detection Methodologies

The accurate and sensitive detection of this compound in complex biological and environmental matrices is essential for research and potential applications. Current methods often rely on gas chromatography-mass spectrometry (GC-MS). sidiyassine.com However, the development of more advanced and higher-throughput analytical techniques is needed. This includes the creation of specific antibodies for immunoassays and the development of novel biosensors. Improved analytical methods will facilitate pharmacokinetic studies, environmental monitoring, and quality control of products containing this compound. ctgb.nl

Priorities for methodological development include:

Development of highly specific monoclonal antibodies for enzyme-linked immunosorbent assays (ELISAs).

Creation of sensitive and selective biosensors for real-time monitoring.

Optimization of liquid chromatography-mass spectrometry (LC-MS) methods for enhanced resolution and sensitivity. nih.gov

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, will be instrumental in understanding the global effects of this compound. frontlinegenomics.commdpi.com Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels, and metabolomics can provide a snapshot of the metabolic state in response to the compound. lcms.cznih.gov By integrating these datasets, researchers can construct comprehensive models of the cellular and physiological responses to this compound, leading to a more holistic understanding of its mechanisms of action and potential effects. researchgate.net

Future research should focus on:

Performing integrated transcriptomic, proteomic, and metabolomic analyses of cells or organisms treated with this compound.

Utilizing bioinformatics and computational modeling to identify key pathways and networks affected by the compound.

Applying these approaches to understand the compound's effects in different disease models.

Translational Research towards Biomedical Applications

The ultimate goal of research into this compound is to translate fundamental discoveries into practical biomedical applications. This involves moving from preclinical studies to clinical trials to evaluate its efficacy and safety in humans. Potential applications could include its use as a nutraceutical for cholesterol management or as a therapeutic agent for specific diseases. wikipedia.orgsmolecule.com The development of efficient and scalable methods for the synthesis or extraction of this compound will also be critical for its commercial viability.

Key steps in translational research will involve:

Conducting preclinical studies in animal models to evaluate the efficacy and safety of this compound for specific conditions.

Designing and executing well-controlled clinical trials to assess its therapeutic potential in humans.

Developing cost-effective and sustainable methods for large-scale production of high-purity this compound.

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for identifying and quantifying Stigmastan-3β-ol in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for quantification, validated against reference standards from authoritative databases like NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to distinguish stereoisomers (e.g., 3β vs. 3α configurations) . Ensure method validation includes specificity, linearity, and recovery rates, as outlined in biostatistical guidelines for reproducibility .

Q. How can researchers ensure sample purity for in vitro studies involving Stigmastan-3β-ol?

- Methodological Answer : Combine chromatographic purification (e.g., column chromatography or preparative HPLC) with spectroscopic verification (FT-IR, NMR). Cross-check purity against databases like NIST to confirm absence of isomers or degradation products . Storage conditions (e.g., 0–6°C, inert atmosphere) must align with stability data to prevent oxidation, as incomplete stability profiles require empirical testing .

Q. What are key considerations for designing dose-response experiments with Stigmastan-3β-ol in cell cultures?

- Methodological Answer : Establish a dose range based on prior literature and pilot studies, ensuring inclusion of negative controls and solvent-only groups. Use standardized cell viability assays (e.g., MTT) with statistical power analysis to determine sample size. Document protocols rigorously, including blinding of assessors to minimize bias, as emphasized in observational study guidelines .

Advanced Research Questions

Q. How can contradictions in reported biological activities of Stigmastan-3β-ol be resolved across studies?

- Methodological Answer : Conduct systematic reviews with PRISMA-compliant literature searches to identify confounding variables (e.g., solvent choice, cell line variability). Replicate experiments under standardized conditions, using orthogonal assays (e.g., gene expression profiling alongside biochemical assays). Apply meta-analysis techniques to reconcile discrepancies, ensuring data extraction follows transparency criteria (e.g., inclusion of sensitivity/specificity metrics) .

Q. What strategies address gaps in toxicological data for Stigmastan-3β-ol in preclinical research?

- Methodological Answer : Perform in silico toxicity prediction (e.g., QSAR models) to prioritize high-risk endpoints for empirical testing. Use tiered in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screening) followed by controlled in vivo studies. Adhere to ethical guidelines for hazardous substance handling and document missing data explicitly, as seen in safety data sheets .

Q. How can metabolic pathways of Stigmastan-3β-ol in mammalian systems be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or deuterated analogs) with LC-MS/MS to track metabolite formation. Combine enzyme inhibition studies (e.g., CYP450 inhibitors) with transcriptomic analysis to identify rate-limiting enzymes. Validate findings using human liver microsomes or organ-on-chip models, referencing structural analogs like cholestan-3β-ol for mechanistic insights .